molecular formula C5H2ClFIN B14060531 3-Chloro-2-fluoro-6-iodopyridine

3-Chloro-2-fluoro-6-iodopyridine

Cat. No.: B14060531
M. Wt: 257.43 g/mol
InChI Key: JRDAFFCOCZWIEO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-iodopyridine (Molecular Formula: C₅H₂ClFIN; SMILES: C1=CC(=NC(=C1Cl)I)F; InChIKey: XEQFHSPLQVGZNK-UHFFFAOYSA-N) is a halogen-rich pyridine derivative characterized by chlorine (Cl), fluorine (F), and iodine (I) substituents at positions 3, 2, and 6, respectively, on the pyridine ring . Its structural uniqueness lies in the combination of three halogens with distinct electronic and steric properties, enabling diverse reactivity in cross-coupling and functionalization reactions .

Properties

Molecular Formula

C5H2ClFIN

Molecular Weight

257.43 g/mol

IUPAC Name

3-chloro-2-fluoro-6-iodopyridine

InChI

InChI=1S/C5H2ClFIN/c6-3-1-2-4(8)9-5(3)7/h1-2H

InChI Key

JRDAFFCOCZWIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Cl)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-iodopyridine typically involves halogenation reactions. One common method is the treatment of 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide, followed by a palladium-catalyzed reaction in the presence of ammonium formate . This method yields the desired compound in high yields.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process typically involves halogen exchange reactions and careful control of reaction parameters to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-2-fluoro-6-iodopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-iodopyridine involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms on the pyridine ring influences its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Halopyridines

Substituent Positioning and Molecular Properties

The reactivity and applications of halopyridines are highly dependent on substituent positions and halogen types. Below is a comparative analysis of key analogues:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications References
3-Chloro-2-fluoro-6-iodopyridine 2-F, 3-Cl, 6-I C₅H₂ClFIN Intermediate for pentasubstituted pyridines; used in medicinal chemistry .
6-Chloro-3-fluoro-2-iodopyridine 2-I, 3-F, 6-Cl C₅H₂ClFIN Structural isomer; limited reported applications .
5-Bromo-2-chloro-4-fluoro-3-iodopyridine 2-Cl, 4-F, 3-I, 5-Br C₅HBrClFIN Halogen-diverse intermediate; synthesized via halogen dance reactions .
2,3-Difluoro-5-chloropyridine 2-F, 3-F, 5-Cl C₅H₂ClF₂N Agrochemical applications; simpler halogenation pattern .
Key Observations:
  • Halogen Diversity : The target compound’s combination of three halogens (Cl, F, I) offers unique electronic effects. Iodine’s polarizability and weaker C–I bond facilitate cross-coupling reactions, while fluorine’s electronegativity enhances stability .
  • Steric Effects : Iodine’s large atomic radius at position 6 may sterically hinder reactions at adjacent positions, contrasting with smaller halogens like Cl or F .

Physical and Chemical Properties

  • Molecular Weight : The iodine atom contributes significantly to the molecular weight (MW = 315.43 g/mol), making it heavier than analogues like 2,3-difluoro-5-chloropyridine (MW = 165.53 g/mol) .
  • Solubility: Fluorine’s electronegativity enhances solubility in polar solvents compared to non-fluorinated halopyridines .

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